molecular formula C9H6FN3O2 B13313743 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13313743
M. Wt: 207.16 g/mol
InChI Key: OQMUFAOCMXIHIL-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a fluoropyridine and a pyrazole ring

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid can be compared with other fluorinated heterocycles:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.

Biological Activity

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1697854-75-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula C9H6FN3O2C_9H_6FN_3O_2 and molecular weight of 207.16 g/mol. The presence of the fluorinated pyridine moiety enhances its pharmacological properties, making it a subject of various studies aimed at evaluating its potential therapeutic applications.

Pharmacological Properties

Research has demonstrated that pyrazole derivatives, including this compound, exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly reduce inflammation. For instance, compounds similar to this compound have been tested in models of carrageenan-induced edema, revealing comparable efficacy to established anti-inflammatory agents like indomethacin .

2. Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented. Research indicates that certain derivatives exhibit activity against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against E. coli and Staphylococcus aureus, suggesting that this compound may also possess significant antimicrobial properties .

3. Anticancer Activity

The potential anticancer effects of pyrazole derivatives have been explored extensively. In vitro studies show that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) at sub-micromolar concentrations . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The incorporation of a fluorine atom and the specific arrangement of functional groups are crucial for enhancing its potency against various biological targets .

Compound Activity Reference
This compoundAnti-inflammatory
Similar pyrazole derivativesAntimicrobial against E. coli, S. aureus
Related compoundsInduces apoptosis in MCF-7 cells

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical applications:

  • Anti-inflammatory Effects : A study involving a series of pyrazole compounds showed significant reduction in paw edema in rats, supporting their use as anti-inflammatory agents.
  • Antimicrobial Efficacy : In vitro testing revealed that certain pyrazole derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Cell Line Studies : Various pyrazole derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction.

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H6FN3O2/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15/h1-5H,(H,14,15)

InChI Key

OQMUFAOCMXIHIL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)F

Origin of Product

United States

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